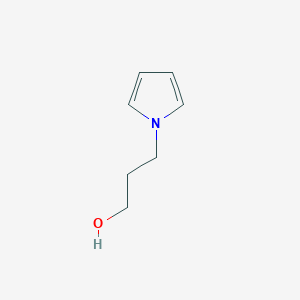

1-(3-Hydroxypropyl)pyrrole

Description

The exact mass of the compound 1-(3-Hydroxypropyl)pyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Hydroxypropyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCXGLCMROHGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510096 | |

| Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-69-3 | |

| Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxypropyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(3-Hydroxypropyl)pyrrole, a heterocyclic compound of interest in various scientific domains. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Chemical Identity and Physical Properties

1-(3-Hydroxypropyl)pyrrole, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a derivative of pyrrole featuring a hydroxypropyl substituent on the nitrogen atom.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50966-69-3[1] |

| Molecular Formula | C₇H₁₁NO[2] |

| SMILES | C1=CN(C=C1)CCCO[2] |

| InChI | InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2[2] |

| InChIKey | ORCXGLCMROHGOM-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 125.17 g/mol |

| Monoisotopic Mass | 125.08406 Da[2] |

| Boiling Point | 231 °C at 743 mmHg |

| Density | 1.04 g/cm³ |

| Appearance | Colorless to yellow liquid[1] |

| Melting Point | Not available |

| Solubility | Not available |

Chemical Structure and Spectroscopic Data

The structure of 1-(3-Hydroxypropyl)pyrrole consists of a five-membered aromatic pyrrole ring linked via its nitrogen atom to a three-carbon chain terminating in a hydroxyl group.

While comprehensive experimental spectroscopic data for 1-(3-Hydroxypropyl)pyrrole is not widely available in public databases, predicted data and characteristic spectral features of related compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the propyl chain protons. The two pairs of non-equivalent protons on the pyrrole ring would likely appear as multiplets in the aromatic region. The protons of the propyl chain would exhibit distinct signals, with the methylene group adjacent to the nitrogen being deshielded, the methylene group adjacent to the hydroxyl group also showing a downfield shift, and the central methylene group appearing as a multiplet. The hydroxyl proton would present as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four unique carbon atoms of the pyrrole ring and the three distinct carbon atoms of the hydroxypropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-Hydroxypropyl)pyrrole would be expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic pyrrole ring typically appearing above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic propyl chain appearing just below 3000 cm⁻¹.

-

C-N stretching and C=C stretching vibrations associated with the pyrrole ring in the fingerprint region.

-

A C-O stretching vibration for the primary alcohol, typically in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) data for various adducts of 1-(3-Hydroxypropyl)pyrrole have been calculated and are presented in Table 3. This information is valuable for mass spectrometry-based identification and characterization.[2]

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 126.09134 | 125.1 |

| [M+Na]⁺ | 148.07328 | 132.9 |

| [M-H]⁻ | 124.07678 | 126.0 |

| [M+NH₄]⁺ | 143.11788 | 147.1 |

| [M+K]⁺ | 164.04722 | 131.3 |

| [M+H-H₂O]⁺ | 108.08132 | 119.3 |

| [M+HCOO]⁻ | 170.08226 | 148.5 |

| [M+CH₃COO]⁻ | 184.09791 | 167.4 |

| [M+Na-2H]⁻ | 146.05873 | 131.6 |

| [M]⁺ | 125.08351 | 125.0 |

| [M]⁻ | 125.08461 | 125.0 |

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrroles can be achieved through various established methods. The most common approaches for the preparation of 1-(3-Hydroxypropyl)pyrrole would involve either the N-alkylation of pyrrole or a Paal-Knorr synthesis.

N-Alkylation of Pyrrole

This method involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile to react with a 3-halopropanol or a related electrophile.

Figure 1: General workflow for the N-alkylation of pyrrole.

Experimental Protocol (General):

-

To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., sodium hydride, potassium carbonate) is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a period to allow for the formation of the pyrrolide anion.

-

A solution of the 3-halopropanol (e.g., 3-bromopropan-1-ol) in the same solvent is then added dropwise.

-

The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield pure 1-(3-Hydroxypropyl)pyrrole.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] For the synthesis of 1-(3-Hydroxypropyl)pyrrole, 3-aminopropan-1-ol would be reacted with a 1,4-dicarbonyl compound.

Figure 2: General scheme of the Paal-Knorr synthesis for 1-(3-Hydroxypropyl)pyrrole.

Experimental Protocol (General):

-

A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and 3-aminopropan-1-ol are dissolved in a suitable solvent, often with a catalytic amount of acid.

-

The mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by distillation or column chromatography, to isolate the desired N-substituted pyrrole.

Biological and Pharmacological Relevance

Pyrrole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[3] The pyrrole scaffold is a key component of molecules with diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

While specific biological activity data for 1-(3-Hydroxypropyl)pyrrole is not extensively documented, the introduction of a hydroxypropyl group to the pyrrole nitrogen can modulate the molecule's physicochemical properties, such as its polarity and hydrogen bonding capabilities. These modifications can influence its pharmacokinetic and pharmacodynamic profile, potentially leading to novel biological activities. Further research is warranted to explore the specific pharmacological effects of this compound.

Handling and Safety

1-(3-Hydroxypropyl)pyrrole is described as a colorless to yellow liquid.[1] It should be stored in a refrigerator under an inert atmosphere, as it is noted to be sensitive to heat and air. It is incompatible with oxidizing agents and is reported to cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Synthesis of 1-(3-Hydroxypropyl)pyrrole from pyrrole and 3-chloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-(3-Hydroxypropyl)pyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the N-alkylation of pyrrole with 3-chloro-1-propanol, a robust and widely applicable synthetic route. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication and optimization of this procedure.

Reaction Overview and Mechanism

The synthesis of 1-(3-Hydroxypropyl)pyrrole from pyrrole and 3-chloro-1-propanol proceeds via a nucleophilic substitution reaction. The reaction is typically carried out by deprotonating pyrrole with a strong base to form the highly nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of 3-chloro-1-propanol, displacing the chloride leaving group to form the desired N-alkylated product.

The general reaction scheme is as follows:

Experimental Protocols

Two primary protocols are presented for the synthesis of 1-(3-Hydroxypropyl)pyrrole, differing in the base and solvent system employed. The choice of protocol may depend on available reagents, desired reaction time, and scale.

Protocol 1: Synthesis using Sodium Hydride in an Aprotic Solvent

This is a widely used and effective method for the N-alkylation of pyrroles.[1][2]

Materials:

-

Pyrrole

-

3-chloro-1-propanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of Pyrrole: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (or THF). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent. To this suspension, add pyrrole (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium pyrrolide.

-

N-Alkylation: To the solution of sodium pyrrolide, add 3-chloro-1-propanol (1.05 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Hydroxypropyl)pyrrole. Alternatively, purification can be achieved by vacuum distillation.

Protocol 2: Synthesis under Phase-Transfer Catalysis (PTC) Conditions

Phase-transfer catalysis offers a milder alternative, avoiding the use of highly reactive sodium hydride.

Materials:

-

Pyrrole

-

3-chloro-1-propanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or other suitable organic solvent

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pyrrole (1.0 equivalent), 3-chloro-1-propanol (1.1 equivalents), toluene, and tetrabutylammonium bromide (0.05 - 0.1 equivalents).

-

Reaction: To the vigorously stirred mixture, add a 50% aqueous solution of sodium hydroxide (2.0 - 3.0 equivalents) dropwise. Heat the reaction mixture to 50-70 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of pyrrole. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (PTC) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | DMF or THF | Toluene/Water |

| Catalyst | None | Tetrabutylammonium Bromide |

| Temperature | 0 °C to Room Temperature | 50-70 °C |

| Reaction Time | 12-24 hours | 6-12 hours |

| Typical Yield | 60-80% | 50-70% |

Characterization Data

The identity and purity of the synthesized 1-(3-Hydroxypropyl)pyrrole should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.68 (t, J = 2.1 Hz, 2H, H-2, H-5)

-

δ 6.15 (t, J = 2.1 Hz, 2H, H-3, H-4)

-

δ 3.98 (t, J = 7.0 Hz, 2H, N-CH₂)

-

δ 3.59 (t, J = 5.8 Hz, 2H, CH₂-OH)

-

δ 2.00 (quint, J = 6.4 Hz, 2H, -CH₂-)

-

δ 1.75 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 120.9 (C-2, C-5)

-

δ 108.3 (C-3, C-4)

-

δ 61.8 (CH₂-OH)

-

δ 48.2 (N-CH₂)

-

δ 33.5 (-CH₂-)

-

-

IR (neat, cm⁻¹):

-

3350 (br, O-H stretch)

-

2945, 2880 (C-H stretch)

-

1500, 1450 (C=C stretch, pyrrole ring)

-

1070 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 125 (M⁺), 94, 80, 67, 53

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Caption: Experimental workflow for the synthesis of 1-(3-Hydroxypropyl)pyrrole.

Caption: Key chemical transformations in the synthesis.

Safety Considerations

-

Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

Pyrrole is a flammable liquid and is harmful if swallowed or inhaled.

-

3-chloro-1-propanol is toxic and an irritant.

-

DMF and THF are flammable liquids and irritants.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive overview for the synthesis of 1-(3-Hydroxypropyl)pyrrole. By following the detailed protocols and safety precautions, researchers can confidently prepare this important chemical intermediate for their scientific endeavors.

References

Spectroscopic Profile of 1-(3-Hydroxypropyl)pyrrole: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of synthesized compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3-Hydroxypropyl)pyrrole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-(3-Hydroxypropyl)pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400-3200 | O-H stretch (broad, indicative of the hydroxyl group) |

| ~3100-3000 | =C-H stretch (aromatic C-H on the pyrrole ring) |

| ~2950-2850 | C-H stretch (aliphatic C-H of the propyl chain) |

| ~1500-1400 | C=C stretch (pyrrole ring vibrations) |

| ~1100-1000 | C-O stretch (of the primary alcohol) |

Note: The IR spectrum of pyrrole itself exhibits a characteristic N-H stretching vibration around 3400 cm⁻¹[1][2]. For 1-(3-Hydroxypropyl)pyrrole, this would be absent and replaced by bands corresponding to the propyl and hydroxyl groups.

Mass Spectrometry (MS)

| m/z | Ion |

| 126.09134 | [M+H]⁺ (Predicted)[3] |

| 148.07328 | [M+Na]⁺ (Predicted)[3] |

| 124.07678 | [M-H]⁻ (Predicted)[3] |

| 125.08351 | [M]⁺ (Predicted)[3] |

Note: The predicted mass spectrometry data is based on the compound's molecular formula (C₇H₁₁NO) and provides expected mass-to-charge ratios for various adducts and the molecular ion[3].

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-(3-Hydroxypropyl)pyrrole are not explicitly available in a single comprehensive source. However, based on general laboratory practices for the characterization of organic compounds, the following methodologies would be employed.

NMR Spectroscopy

A sample of 1-(3-Hydroxypropyl)pyrrole would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it would be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electrospray ionization (ESI), a common technique, the sample is dissolved in a suitable solvent and infused into the ion source. The instrument would be operated in both positive and negative ion modes to detect various adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 1-(3-Hydroxypropyl)pyrrole.

Figure 1. A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide to N-(3-hydroxypropyl)pyrrole: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-hydroxypropyl)pyrrole, also known as 3-(1H-pyrrol-1-yl)propan-1-ol, is a heterocyclic organic compound that incorporates both a pyrrole ring and a primary alcohol functional group. This unique combination of a planar, aromatic nitrogen-containing ring and a flexible hydroxypropyl side chain imparts a range of interesting physical and chemical properties. Its structure makes it a valuable building block in organic synthesis and a candidate for investigation in materials science and drug discovery. The pyrrole moiety is a core component of many biologically active molecules, and the hydroxyl group offers a reactive site for further functionalization, making N-(3-hydroxypropyl)pyrrole a compound of significant interest for researchers. While extensive biological data for this specific compound is not widely published, the broader class of pyrrole derivatives is known for a wide array of pharmacological activities.

Physical and Chemical Properties

The physical and chemical characteristics of N-(3-hydroxypropyl)pyrrole are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| IUPAC Name | 3-(1H-pyrrol-1-yl)propan-1-ol | [2] |

| CAS Number | 50966-69-3 | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | 98% (typical commercial) | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

Synthesis and Characterization

A key method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. While a specific detailed protocol for N-(3-hydroxypropyl)pyrrole was not found in the initial search, a general representation of its synthesis would involve the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminopropan-1-ol.

General Synthesis Workflow:

Characterization of N-(3-hydroxypropyl)pyrrole and its derivatives has been reported to involve several analytical techniques.

Experimental Protocols

1. Infrared (IR) Spectroscopy: A general procedure for obtaining an FTIR spectrum of a liquid sample like N-(3-hydroxypropyl)pyrrole would be as follows:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Peaks around 2950-2850 cm⁻¹ due to C-H stretching of the propyl chain.

-

Characteristic peaks for the pyrrole ring, including C-H stretching around 3100 cm⁻¹, and C=C and C-N stretching vibrations in the 1600-1400 cm⁻¹ region.[5]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectra are essential for structural confirmation. A general protocol would be:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

Signals for the pyrrole ring protons.

-

A triplet corresponding to the methylene group adjacent to the hydroxyl group.

-

A triplet for the methylene group attached to the pyrrole nitrogen.

-

A multiplet for the central methylene group of the propyl chain.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

Distinct signals for the carbons of the pyrrole ring.

-

Signals for the three different carbon atoms of the propyl chain.

-

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for such molecules.[6]

-

Expected Results:

-

A molecular ion peak [M]⁺ corresponding to the molecular weight (125.17).

-

Fragmentation patterns may include the loss of the hydroxyl group, cleavage of the propyl chain, and fragmentation of the pyrrole ring.

-

4. Electropolymerization: N-substituted pyrroles can be electropolymerized to form conductive polymer films. A general procedure for the electropolymerization of a pyrrole derivative is as follows:

-

Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte Solution: A solution of the monomer (N-(3-hydroxypropyl)pyrrole) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile).[2]

-

Polymerization Technique: Potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) methods can be used to apply a potential to the working electrode, inducing polymerization of the monomer onto the electrode surface.[7][8]

Electropolymerization Workflow:

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and involvement in signaling pathways of N-(3-hydroxypropyl)pyrrole are not prominent in the currently available literature, the broader family of pyrrole-containing compounds is of significant interest in medicinal chemistry. Pyrrole scaffolds are found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] The presence of the hydroxyl group in N-(3-hydroxypropyl)pyrrole provides a handle for creating derivatives that could be tested for various biological targets. Further research is needed to elucidate the specific biological profile of this compound.

Logical Relationship for Investigating Biological Activity:

Conclusion

N-(3-hydroxypropyl)pyrrole is a versatile molecule with potential applications in both synthetic chemistry and materials science. This guide provides a summary of its known physical and chemical properties, outlines general experimental protocols for its synthesis and characterization, and touches upon the potential for biological activity based on its structural motifs. The availability of both a pyrrole ring and a reactive hydroxyl group makes it an attractive starting material for the development of new functional materials and potential therapeutic agents. Further detailed experimental studies are required to fully elucidate its properties and explore its applications.

References

- 1. 50966-69-3|3-(1H-Pyrrol-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. ismar.org [ismar.org]

In-Depth Technical Guide: 3-(1H-Pyrrol-1-yl)propan-1-ol (CAS 50966-69-3)

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 3-(1H-pyrrol-1-yl)propan-1-ol, identified by CAS number 50966-69-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-(1H-Pyrrol-1-yl)propan-1-ol is a liquid organic compound.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50966-69-3 | [1][3][4] |

| IUPAC Name | 3-(1H-pyrrol-1-yl)propan-1-ol | [1] |

| Molecular Formula | C₇H₁₁NO | [1][3][5] |

| Molecular Weight | 125.17 g/mol | [1][3] |

| Physical Form | Colorless to light orange to yellow clear liquid | [1][2] |

| Boiling Point | 231 °C at 743 mmHg | [3][4][5] |

| Density | 1.04 g/cm³ | [3][4] |

| Refractive Index | 1.5100 - 1.5130 | [3] |

| pKa | 14.66 ± 0.10 | [3] |

| Purity | >98.0% (GC) | [1][2] |

Safety and Handling

The safety profile of 3-(1H-pyrrol-1-yl)propan-1-ol indicates that it is a hazardous substance requiring careful handling.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] |

Precautionary Statements

A comprehensive set of precautionary statements for handling this compound includes:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Storage and Stability

-

Storage Temperature: 0-10°C is recommended for storage.[2][3] Some suppliers recommend refrigerated storage between 2-8°C.[1]

-

Conditions to Avoid: The compound is sensitive to air and heat.[2] It should be stored under an inert gas.[2]

Experimental Protocols

Detailed methodologies for determining the key physical and safety properties are outlined below.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Fill the Thiele tube with heating oil to the level of the side arm.

-

Add a small amount of 3-(1H-pyrrol-1-yl)propan-1-ol to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

Determination of Density

Principle: Density is the mass of a substance per unit volume.[9][10]

Apparatus:

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass (m₁).[9][11][12]

-

Add a known volume (V) of 3-(1H-pyrrol-1-yl)propan-1-ol to the graduated cylinder.[9][11][12]

-

Weigh the graduated cylinder with the liquid and record the new mass (m₂).[9][11][12]

-

The mass of the liquid (m) is m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

Acute Dermal Irritation/Corrosion (OECD 404)

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion following a single dermal application.[2][3]

Procedure (summary):

-

A single animal (typically a rabbit) is used for the initial test.[2][13]

-

A small area of the animal's skin is shaved.

-

A 0.5 mL dose of the test substance is applied to the skin under a semi-occlusive patch for four hours.[2]

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

If no corrosive effects are observed, a confirmatory test on additional animals may be performed.[13]

Acute Eye Irritation/Corrosion (OECD 405)

Principle: This test assesses the potential of a substance to cause eye irritation or corrosion upon a single application to the eye.[4][14][15]

Procedure (summary):

-

A single animal (typically a rabbit) is used for the initial test.[4][14]

-

A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[4][14][15]

-

The eye is examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[4][14]

-

If severe irritation or corrosion is not observed, a confirmatory test with up to two additional animals may be conducted.[4][5][14]

Role in Research and Development

While specific biological activities for 3-(1H-pyrrol-1-yl)propan-1-ol are not extensively documented in publicly available literature, the pyrrole moiety is a significant pharmacophore in drug discovery.[16][17][18] Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[16][17][19] The unique electronic and structural features of the pyrrole ring enable it to interact with various biological targets.[1][17] Therefore, 3-(1H-pyrrol-1-yl)propan-1-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. scribd.com [scribd.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 1-(3-Hydroxypropyl)pyrrole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide focuses on the potential applications of a specific, yet under-explored derivative, 1-(3-Hydroxypropyl)pyrrole. While direct biological data for this compound is scarce in publicly available literature, this document extrapolates its potential based on the well-established activities of structurally related N-substituted hydroxyalkyl pyrroles. We present a plausible synthetic route, hypothesize potential biological activities, and provide detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects, a common starting point in drug discovery.

Introduction to the Pyrrole Scaffold in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a cornerstone in the development of pharmaceuticals.[1] Its electron-rich nature makes it amenable to various chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Marketed drugs containing the pyrrole moiety, such as the cholesterol-lowering agent Atorvastatin, the anticancer drug Sunitinib, and the anti-inflammatory drug Tolmetin, underscore the therapeutic significance of this heterocyclic system.[7] The introduction of an N-substituent, particularly one containing a hydroxyl group like the 3-hydroxypropyl chain, can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets, thereby modulating its bioactivity.

Synthesis of 1-(3-Hydroxypropyl)pyrrole

A prevalent and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[8][9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(3-Hydroxypropyl)pyrrole, 2,5-dimethoxytetrahydrofuran can serve as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound, succinaldehyde. The primary amine in this case is 3-amino-1-propanol.

Experimental Protocol: Paal-Knorr Synthesis of 1-(3-Hydroxypropyl)pyrrole

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

3-Amino-1-propanol

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1 equivalent).

-

Add ethanol (approximately 5-10 volumes relative to the 2,5-dimethoxytetrahydrofuran).

-

To this solution, add 3-amino-1-propanol (1.1 equivalents).

-

Add glacial acetic acid (catalytic amount, e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-(3-Hydroxypropyl)pyrrole can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Medicinal Chemistry Applications

Based on the activities of structurally similar N-substituted pyrroles, 1-(3-Hydroxypropyl)pyrrole could be a valuable scaffold for developing novel therapeutic agents in several areas.

Anticancer Activity

Many pyrrole derivatives exhibit significant cytotoxicity against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis through pathways like the modulation of Bcl-2 family members or the inhibition of protein kinases.[11] For instance, certain pyrrole derivatives act as inhibitors of tubulin polymerization, a key process in cell division, and can also affect signaling pathways like the Hedgehog pathway, which is implicated in some cancers.[12] The hydroxyl group in 1-(3-Hydroxypropyl)pyrrole could serve as a key hydrogen bonding moiety, enhancing its interaction with target proteins.

Antimicrobial Activity

Pyrrole derivatives have been extensively investigated for their antibacterial and antifungal properties.[6][13] The presence of different substituents on the pyrrole ring can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The hydroxyl group of 1-(3-Hydroxypropyl)pyrrole could enhance its solubility and potential for interaction with microbial targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of certain pyrrole derivatives.[4][5][16] These compounds have shown promise in models of neurodegenerative diseases by exhibiting antioxidant properties and protecting neuronal cells from oxidative stress-induced damage.[17][18] For example, some pyrrole-based compounds have been shown to mitigate the neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[4][5] The ability of the hydroxyl group to participate in hydrogen bonding could be crucial for interacting with enzymes or receptors involved in neuroprotection.

In Vitro Evaluation of Cytotoxicity (MTT Assay)

A fundamental step in assessing the anticancer potential of a new compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[19][20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile plates

-

1-(3-Hydroxypropyl)pyrrole (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1-(3-Hydroxypropyl)pyrrole stock solution in the cell culture medium to achieve the desired final concentrations.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control).

-

Incubate the plate for 48 or 72 hours in a CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

While specific quantitative data for 1-(3-Hydroxypropyl)pyrrole is not available, the following tables illustrate how such data for related N-hydroxyalkyl pyrrole derivatives could be structured for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| 1-(2-Hydroxyethyl)pyrrole | 55.2 | 78.1 | 63.5 |

| 1-(3-Hydroxypropyl)pyrrole | Data to be determined | Data to be determined | Data to be determined |

| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| 1-(2-Hydroxyethyl)pyrrole | 64 | >128 | 128 |

| 1-(3-Hydroxypropyl)pyrrole | Data to be determined | Data to be determined | Data to be determined |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Conclusion and Future Directions

1-(3-Hydroxypropyl)pyrrole represents an intriguing yet underexplored molecule within the vast landscape of pyrrole derivatives. Based on the established biological activities of its structural analogs, it holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route via the Paal-Knorr reaction is straightforward, allowing for its accessible production for biological screening.

Future research should focus on the actual synthesis and characterization of 1-(3-Hydroxypropyl)pyrrole, followed by a comprehensive biological evaluation to validate the hypothesized activities. This would include broad cytotoxicity screening against a panel of cancer cell lines, antimicrobial testing against a range of pathogenic bacteria and fungi, and assessment of its neuroprotective effects in relevant in vitro models. Subsequent structure-activity relationship (SAR) studies, involving modifications of the propyl chain and the pyrrole ring, could lead to the identification of more potent and selective drug candidates. The exploration of this and other simple N-substituted pyrroles could unlock new avenues in the ongoing quest for novel and effective medicines.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. brieflands.com [brieflands.com]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. atcc.org [atcc.org]

An In-depth Technical Guide to 1-(3-Hydroxypropyl)pyrrole as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-hydroxypropyl)pyrrole (HP), a functionalized pyrrole monomer, and its role in the synthesis of advanced polymers. The presence of a hydroxyl group on the N-substituent of the pyrrole ring imparts unique properties to the resulting polymers, making them attractive for a variety of applications, particularly in the biomedical field. This document details the synthesis of the monomer, its polymerization via chemical and electrochemical methods, and the key characteristics of the resulting polymers.

Synthesis of 1-(3-Hydroxypropyl)pyrrole Monomer

The synthesis of N-substituted pyrrole derivatives, such as 1-(3-hydroxypropyl)pyrrole, can be achieved through various organic synthesis routes. A common and effective method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For N-substituted pyrroles, an alternative approach involves the reaction of pyrrole itself with a suitable alkylating agent.

Experimental Protocol: Synthesis of 1-(3-Hydroxypropyl)pyrrole

This protocol is based on established methods for the N-alkylation of pyrrole.

Materials:

-

Pyrrole

-

Potassium hydroxide (KOH)

-

3-Bromo-1-propanol

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in dimethyl sulfoxide.

-

Slowly add freshly distilled pyrrole to the solution at room temperature.

-

After stirring for a designated period, add 3-bromo-1-propanol dropwise to the reaction mixture.

-

Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

-

Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers and wash them with distilled water to remove any remaining DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 1-(3-hydroxypropyl)pyrrole.

Characterization: The structure and purity of the synthesized monomer can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization of 1-(3-Hydroxypropyl)pyrrole

Poly(1-(3-hydroxypropyl)pyrrole) (PHP) can be synthesized through both chemical and electrochemical oxidative polymerization methods. The choice of method influences the properties of the resulting polymer, such as its conductivity, morphology, and processability.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile method for producing bulk quantities of polypyrrole and its derivatives. It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly used oxidant for this purpose.

Materials:

-

1-(3-Hydroxypropyl)pyrrole (HP)

-

Ferric chloride (FeCl₃)

-

Distilled water or an appropriate organic solvent (e.g., chloroform, acetonitrile)

-

Methanol

Procedure:

-

Dissolve the 1-(3-hydroxypropyl)pyrrole monomer in the chosen solvent in a reaction vessel.

-

Separately, prepare a solution of ferric chloride in the same solvent.

-

Slowly add the ferric chloride solution to the monomer solution with vigorous stirring. The molar ratio of oxidant to monomer is a critical parameter and should be optimized. A common starting ratio is 2.3:1 (FeCl₃:monomer).

-

The polymerization reaction is typically exothermic and is allowed to proceed for several hours at a controlled temperature (e.g., 0-5 °C or room temperature). A color change to black or dark brown indicates the formation of the polymer.

-

After the reaction is complete, the polymer precipitate is collected by filtration.

-

The collected polymer is washed extensively with methanol and distilled water to remove any unreacted monomer, oxidant, and byproducts.

-

The purified poly(1-(3-hydroxypropyl)pyrrole) is then dried under vacuum.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of polymer films onto a conductive substrate. This method offers excellent control over the film thickness, morphology, and properties by adjusting the electrochemical parameters.

Materials and Equipment:

-

1-(3-Hydroxypropyl)pyrrole (HP) monomer

-

A suitable supporting electrolyte (e.g., lithium perchlorate (LiClO₄), sodium dodecylbenzenesulfonate (NaDBS))

-

A suitable solvent (e.g., acetonitrile, water)

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, glassy carbon)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

-

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte and the 1-(3-hydroxypropyl)pyrrole monomer in the chosen solvent.

-

Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

The polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

-

Potentiostatic: Apply a constant potential at which the monomer oxidizes and polymerizes onto the working electrode.

-

Galvanostatic: Apply a constant current to the working electrode to drive the polymerization.

-

Potentiodynamic: Cycle the potential of the working electrode within a specific range to deposit the polymer film.

-

-

After the desired amount of polymer has been deposited (indicated by the charge passed or the number of cycles), remove the working electrode from the cell.

-

Rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

-

Dry the polymer film under vacuum.

Properties of Poly(1-(3-hydroxypropyl)pyrrole)

The introduction of the hydroxypropyl group at the N-position of the pyrrole ring significantly influences the properties of the resulting polymer compared to unsubstituted polypyrrole.

Physicochemical Properties

| Property | Description |

| Solubility | The hydroxyl group enhances the polarity of the polymer, potentially improving its solubility in polar organic solvents compared to the insoluble nature of unsubstituted polypyrrole. |

| Morphology | The morphology of the polymer, whether in powder or film form, is influenced by the polymerization method and conditions. Electrochemical polymerization typically yields uniform films, while chemical polymerization produces a granular powder. |

| Adhesion | The hydroxyl groups can promote adhesion to various substrates through hydrogen bonding. |

Electrical Properties

The electrical conductivity of N-substituted polypyrroles is generally lower than that of unsubstituted polypyrrole due to the steric hindrance of the substituent group, which can disrupt the planarity of the polymer backbone and reduce conjugation. However, the conductivity can be tuned by copolymerization with pyrrole or by the choice of dopant.

Table 1: Electrical Conductivity of Poly(1-(3-hydroxypropyl)pyrrole) and its Copolymers

| Polymer | Polymerization Method | Dopant | Conductivity (S/cm) |

| PPy | Chemical Interfacial | PTS | 150 - 560[1] |

| PPy | Chemical Interfacial | None | < 10[1] |

| PPy Film | Interfacial Polymerization | APS | 63 ± 3[2] |

| PPy | Chemical with FeCl₃ | p-TS | 10⁻³ - 10⁻²[3] |

| PPy | Chemical with FeCl₃ | NSA | 10⁻³ - 10⁻²[3] |

| PPy | Chemical with FeCl₃ | LiClO₄ | 10⁻³ - 10⁻²[3] |

Note: Data for the homopolymer of 1-(3-hydroxypropyl)pyrrole is limited in the literature; the table provides context from unsubstituted polypyrrole studies.

Thermal Properties

The thermal stability of polypyrrole derivatives is an important characteristic for their application in various devices. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition behavior of these polymers. The decomposition of N-substituted polypyrroles often occurs in multiple stages, corresponding to the loss of the dopant, the substituent group, and the polymer backbone.

Table 2: Thermal Stability of N-substituted Polypyrroles

| Polymer | Decomposition Onset Temperature (°C) | Key Decomposition Stages |

| Poly(N-vinylpyrrole) | ~204 | Two consecutive weight losses at higher temperatures.[4] |

| Thiophene-pyrrole copolymer | ~300 | -[5] |

| Polypyrrole homopolymer | ~220 | -[5] |

Characterization of Poly(1-(3-hydroxypropyl)pyrrole)

A suite of analytical techniques is employed to characterize the structure, morphology, and properties of the synthesized polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer by identifying characteristic vibrational modes of the pyrrole ring, the N-substituent, and the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer films or powders.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

-

Four-Point Probe Method: To measure the electrical conductivity of the polymer films.

-

Cyclic Voltammetry (CV): To study the electrochemical behavior and redox properties of the polymer films.

Potential Applications

The unique combination of electrical conductivity, biocompatibility, and the presence of a reactive hydroxyl group makes poly(1-(3-hydroxypropyl)pyrrole) a promising material for various applications, particularly in the biomedical and drug development fields.

-

Biosensors: The hydroxyl groups can be used for the immobilization of biomolecules such as enzymes, antibodies, or DNA, enabling the development of highly specific biosensors.

-

Drug Delivery: The polymer can be functionalized with drugs or targeting ligands for controlled drug release applications.

-

Tissue Engineering: The conductive nature of the polymer allows for electrical stimulation of cells, which can promote tissue regeneration. The hydroxyl groups can also improve cell adhesion and proliferation.

-

Neural Interfaces: The biocompatibility and electrical properties make it a candidate for coatings on neural electrodes to improve the electrode-tissue interface.

Visualizations

Synthesis of 1-(3-Hydroxypropyl)pyrrole

Caption: Paal-Knorr synthesis of the monomer.

Chemical Oxidative Polymerization Workflow

Caption: Chemical polymerization workflow.

Electrochemical Polymerization Setup

Caption: Electrochemical polymerization setup.

Polymer Characterization Workflow

References

Solubility of 1-(3-Hydroxypropyl)pyrrole in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(3-Hydroxypropyl)pyrrole in various organic solvents. Currently, specific quantitative solubility data for 1-(3-Hydroxypropyl)pyrrole in the public domain is limited. However, by understanding the physicochemical properties of the parent molecule, pyrrole, and the influence of the 3-hydroxypropyl substituent, we can infer its likely solubility behavior. This document provides a qualitative assessment of the expected solubility of 1-(3-Hydroxypropyl)pyrrole, a general experimental protocol for determining solubility, and a visualization of the experimental workflow.

Introduction to 1-(3-Hydroxypropyl)pyrrole

1-(3-Hydroxypropyl)pyrrole is a derivative of pyrrole, a five-membered aromatic heterocyclic compound. The addition of a 3-hydroxypropyl group to the nitrogen atom of the pyrrole ring is expected to significantly influence its physical and chemical properties, most notably its solubility. The hydroxyl group introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor, which will dictate its interactions with different solvents.

Inferred Solubility Profile

-

Pyrrole , the parent compound, is known to be soluble in many common organic solvents such as ethanol, diethyl ether, and chloroform, but it is only sparingly soluble in water.[1][2][3] This is due to the predominantly non-polar nature of the pyrrole ring.

-

The 3-hydroxypropyl substituent on 1-(3-Hydroxypropyl)pyrrole introduces a significant polar character to the molecule. The presence of the hydroxyl (-OH) group allows for hydrogen bonding with polar solvents.

Therefore, it is anticipated that 1-(3-Hydroxypropyl)pyrrole will exhibit:

-

High solubility in polar protic solvents such as methanol, ethanol, and other alcohols, as well as in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate solubility in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low solubility in non-polar solvents such as hexane, toluene, and diethyl ether.

-

Enhanced water solubility compared to pyrrole due to the hydrophilic nature of the hydroxypropyl group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 1-(3-Hydroxypropyl)pyrrole in a range of organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following section provides a standard protocol for such a determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the solubility of a compound is the shake-flask method, which is considered the "gold standard" for its reliability and simplicity.

Objective: To determine the equilibrium solubility of 1-(3-Hydroxypropyl)pyrrole in a given organic solvent at a specific temperature.

Materials:

-

1-(3-Hydroxypropyl)pyrrole (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 1-(3-Hydroxypropyl)pyrrole to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Dilute the withdrawn aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 1-(3-Hydroxypropyl)pyrrole.

-

Calculation: Calculate the solubility of 1-(3-Hydroxypropyl)pyrrole in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(3-Hydroxypropyl)pyrrole.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(3-Hydroxypropyl)pyrrole

Introduction

1-(3-Hydroxypropyl)pyrrole is a heterocyclic compound with potential applications in materials science and as a precursor in pharmaceutical synthesis. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures. This technical guide outlines the standard analytical techniques and methodologies for evaluating the thermal stability and decomposition profile of this and similar organic molecules.

Thermal Analysis Techniques

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). To identify decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the method of choice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information on thermal events involving mass loss, such as decomposition and evaporation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It detects thermal events like melting, crystallization, glass transitions, and decomposition, providing information on the temperatures and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the products of thermal decomposition. A sample is rapidly heated to a specific temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Expected Thermal Behavior and Data Presentation

While specific data for 1-(3-Hydroxypropyl)pyrrole is unavailable, we can anticipate its general thermal behavior based on related N-alkylpyrrole derivatives. The presence of the hydroxyl group is expected to influence its decomposition pathway.

Thermogravimetric Analysis (TGA) Data

A TGA thermogram would likely show a multi-stage decomposition. The initial mass loss might be attributed to the loss of the hydroxypropyl side chain, followed by the decomposition of the pyrrole ring at higher temperatures.

Table 1: Illustrative TGA Data for an N-Hydroxyalkylpyrrole Derivative

| Parameter | Description | Illustrative Value Range |

| Tonset (°C) | Temperature at which significant mass loss begins | 150 - 250 |

| T5% (°C) | Temperature at 5% mass loss | 180 - 280 |

| T10% (°C) | Temperature at 10% mass loss | 200 - 300 |

| T50% (°C) | Temperature at 50% mass loss | 300 - 450 |

| Tmax (°C) | Temperature of maximum rate of mass loss (from DTG curve) | 250 - 400 (multiple peaks possible) |

| Residual Mass (%) | Percentage of mass remaining at the end of the analysis | 5 - 20 |

Differential Scanning Calorimetry (DSC) Data

The DSC curve would indicate the temperatures and enthalpies of any phase transitions and decomposition events.

Table 2: Illustrative DSC Data for an N-Hydroxyalkylpyrrole Derivative

| Parameter | Description | Illustrative Value Range |

| Tg (°C) | Glass transition temperature (if amorphous) | Not typically observed for small molecules |

| Tm (°C) | Melting point | Dependent on purity |

| ΔHm (J/g) | Enthalpy of melting | Dependent on crystallinity |

| Td (°C) | Decomposition temperature (onset of exothermic/endothermic peak) | 200 - 400 |

| ΔHd (J/g) | Enthalpy of decomposition | Varies (can be exothermic or endothermic) |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically nitrogen or argon for inert conditions, or air/oxygen for oxidative stability studies.

-

Flow Rate: A constant flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate of 10 °C/min is standard, though different rates (e.g., 5, 15, 20 °C/min) can be used to study kinetics.

-

Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 25 °C to 800 °C).

-

-

Data Analysis: Analyze the resulting TGA curve to determine onset temperatures, temperatures at specific mass loss percentages, and residual mass. The derivative of the TGA curve (DTG) is used to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) into a DSC pan. For volatile liquids, hermetically sealed pans are required.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Flow Rate: A purge gas flow rate of 20-50 mL/min is maintained.

-

Heating/Cooling Program: A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 25 °C to a temperature above the expected melting point, cool to a sub-ambient temperature, and then heat again at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: Analyze the DSC thermogram to identify glass transitions, melting points, crystallization temperatures, and decomposition events, and to calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Sample Preparation: A small amount of the sample (microgram to low milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500 °C, 700 °C) in an inert atmosphere within the pyrolyzer.

-

GC Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the gas chromatograph. A capillary column (e.g., DB-5ms) is used to separate the individual components of the pyrolysate. A temperature program for the GC oven is used to elute the compounds based on their boiling points and polarity.

-

MS Detection: The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting mass-to-charge ratios of the fragment ions are detected.

-

Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the decomposition products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a liquid organic compound.